d[Cha4]AVP
CAS No.:
Cat. No.: VC0013256
Molecular Formula: C50H71N13O11S2
Molecular Weight: 1094.3 g/mol
* For research use only. Not for human or veterinary use.
![d[Cha4]AVP -](/images/no_structure.jpg)
Molecular Formula | C50H71N13O11S2 |
---|---|
Molecular Weight | 1094.3 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Standard InChI Key | ZKYCVZNKBXGNEK-ZTYVOHGWSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES | C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES | C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Chemical Structure and Properties
d[Cha4]AVP, chemically known as [1-deamino-4-cyclohexylalanine]AVP or (Deamino-Cys1,beta-cyclohexyl-Ala4,Arg8)-Vasopressin, is a modified peptide analog of the natural hormone arginine vasopressin (AVP) . The compound has several important structural features:
Molecular Composition
d[Cha4]AVP is a cyclic nonapeptide with the following properties:
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Molecular Formula: C50H71N13O11S2
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Molecular Weight: 1094.3 g/mol
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IUPAC Condensed: deamino-Cys(1)-Tyr-Phe-Cha-Asn-Cys(1)-Pro-Arg-Gly-NH2
Structural Modifications
The compound incorporates several critical modifications to the natural AVP structure:
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Deamination at position 1 (deamino-Cys1)
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Substitution of glutamine at position 4 with cyclohexylalanine (Cha)
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Retention of the disulfide bridge between positions 1 and 6
The cyclohexylalanine substitution at position 4 is particularly significant as it confers the high selectivity for the V1b receptor subtype while simultaneously reducing affinity for other vasopressin/oxytocin receptor subtypes .
Pharmacological Profile
Receptor Binding Affinity
d[Cha4]AVP demonstrates exceptional binding affinity for the human V1b receptor. Detailed radioligand binding studies have characterized its affinity profile across different vasopressin and oxytocin receptor subtypes:
Table 1: Binding Affinity of d[Cha4]AVP at Human Vasopressin/Oxytocin Receptors
Receptor Subtype | pKi | Ki (nM) | Relative Selectivity |
---|---|---|---|
V1b | 9.68 ± 0.06 | 0.21 | 1 |
OT | 7.68 ± 0.09 | 21 | 100 |
V1a | - | 151 | 719 |
V2 | - | 750 | 3571 |
Note: pKi values from Chini et al., 2005 ; Ki values for V1a and V2 receptors from R&D Systems product information
The binding data convincingly demonstrates the exceptional V1b receptor selectivity of d[Cha4]AVP, with approximately 100-fold selectivity over OT receptors and even greater selectivity over V1a and V2 receptor subtypes .
Functional Activity
Functional studies examining the effects of d[Cha4]AVP on intracellular calcium mobilization in receptor-expressing cell lines have provided valuable insights into its agonistic properties:
Table 2: Functional Potency of d[Cha4]AVP at Human Vasopressin/Oxytocin Receptors
Receptor Subtype | pEC50/pKB | EC50/KB (nM) | Response Type |
---|---|---|---|
V1b | 10.05 ± 0.15 | 0.089 | Full Agonist |
V1a | 6.53 ± 0.17 | 295 | Partial Agonist |
V2 | 5.92 ± 0.02 | 1202 | Partial Agonist |
OT | 6.31 ± 0.12 | 490 | Weak Antagonist |
These functional studies confirm that d[Cha4]AVP acts as a potent full agonist at the V1b receptor while exhibiting significantly reduced potency at the V1a and V2 receptors. Interestingly, at the OT receptor, d[Cha4]AVP behaves as a weak antagonist rather than an agonist .
Biological Effects
Neuroendocrine Function
d[Cha4]AVP has demonstrated significant biological activity in vivo, particularly in stimulating the hypothalamic-pituitary-adrenal (HPA) axis:
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Stimulates ACTH (adrenocorticotropic hormone) secretion from pituitary corticotrophs
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Increases corticosterone release
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Exhibits negligible vasopressor activity, consistent with its poor V1a receptor activity
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Demonstrates minimal antidiuretic effects, consistent with low V2 receptor affinity
These properties make d[Cha4]AVP an invaluable tool for investigating stress hormone regulation without the confounding effects of vasopressor or antidiuretic actions that would be observed with non-selective AVP analogs.
Receptor Coupling and Signaling
d[Cha4]AVP triggers efficient coupling between the V1b receptor and downstream signaling pathways. Studies have shown that it effectively stimulates intracellular calcium mobilization in V1b-expressing cells, with a pEC50 value of 10.05 ± 0.15, indicating very high potency . Interestingly, when compared to other position 4 substituted analogs of deamino-AVP (dAVP), d[Cha4]AVP behaves as a partial agonist in certain signaling cascades, suggesting that the cyclohexylalanine substitution at position 4 plays a crucial role in determining coupling efficiency between the hormone-receptor complex and G proteins .
Research Applications
Tool for V1b Receptor Studies
The high potency and selectivity of d[Cha4]AVP have established it as a valuable research tool in numerous studies investigating:
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V1b receptor localization and distribution
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Role of V1b receptors in stress responses
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Hypothalamic-pituitary-adrenal (HPA) axis regulation
Lead Compound for Drug Development
d[Cha4]AVP has served as an important lead compound in the design and development of additional selective V1b agonists. For example, it led to the development of compounds like d[Cha4,Lys8]VP, d[Cha4,Orn8]VP, d[Cha4,Dab8]VP, and d[Cha4,Dap8]VP, which were designed to enhance selectivity for the rat V1b receptor .
Structure-Activity Relationships
The development of d[Cha4]AVP has provided valuable insights into the structural requirements for V1b receptor selectivity. Studies have revealed that:
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The deamination at position 1 (removal of the N-terminal amino group) contributes to increased potency at V1b receptors
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The cyclohexyl group at position 4 is critical for V1b selectivity by reducing affinity for V1a, V2, and OT receptors
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The arginine at position 8 can be substituted with other basic amino acids to further modulate receptor selectivity profiles
Research by Derick et al. and Cheng et al. has demonstrated that the key structural requirement responsible for optimal V1b selectivity appears to be the length and branching of the aliphatic side chain of the fourth residue . This understanding has guided the development of next-generation selective V1b agonists with improved pharmacological profiles.
Comparison with Other V1b Receptor Ligands
d[Cha4]AVP represents one of several important ligands developed for the V1b receptor, but it stands out for its combination of high affinity and selectivity. Other notable V1b ligands include:
Table 3: Comparison of d[Cha4]AVP with Other V1b Receptor Ligands
Compound | Type | V1b Affinity (Ki, nM) | V1b/V1a Selectivity | V1b/V2 Selectivity | V1b/OT Selectivity |
---|---|---|---|---|---|
d[Cha4]AVP | Agonist | 0.21-1.2 | 719-fold | 3571-fold | 100-fold |
d[Leu4]AVP | Agonist | ~1.0 | High | High | Moderate |
d[Orn4]AVP | Agonist | ~1.0 | High | High | Moderate |
SSR149415 | Antagonist | 0.46 | High | High | Low* |
*SSR149415 shows significant antagonism at OT receptors despite earlier reports of high selectivity
This comparison highlights that while several compounds target the V1b receptor with high affinity, d[Cha4]AVP offers an exceptional combination of potency and selectivity, particularly regarding OT receptor differentiation compared to antagonists like SSR149415.
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